molecular formula C11H15ClN2S B13262050 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride CAS No. 56717-19-2

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride

Cat. No.: B13262050
CAS No.: 56717-19-2
M. Wt: 242.77 g/mol
InChI Key: YOLPHKHUHBBZQM-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride typically involves the reaction of 4-Methyl-5,6,7,8-tetrahydroquinoline with a suitable carbothioamide reagent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5,6,7,8-tetrahydroquinoline: A related compound with similar structural features but lacking the carbothioamide group.

    8-Acetyl-5,6,7,8-tetrahydroquinoline: Another similar compound with an acetyl group instead of a carbothioamide group.

Uniqueness

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

56717-19-2

Molecular Formula

C11H15ClN2S

Molecular Weight

242.77 g/mol

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide;hydrochloride

InChI

InChI=1S/C11H14N2S.ClH/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14;/h5-6,9H,2-4H2,1H3,(H2,12,14);1H

InChI Key

YOLPHKHUHBBZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(C2=NC=C1)C(=S)N.Cl

Origin of Product

United States

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